(3-Methoxyphenyl)(m-tolyl)methanol
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Overview
Description
(3-Methoxyphenyl)(m-tolyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of methanol where the hydrogen atoms are replaced by a 3-methoxyphenyl group and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(m-tolyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as m-tolylmagnesium bromide reacts with 3-methoxybenzaldehyde. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction mixture is often subjected to distillation and recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(m-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde, m-tolyl ketone.
Reduction: 3-Methoxyphenylmethanol, m-tolylmethanol.
Substitution: Various substituted methoxyphenyl and tolyl derivatives.
Scientific Research Applications
(3-Methoxyphenyl)(m-tolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methoxyphenyl)(m-tolyl)methanol exerts its effects involves interactions with various molecular targets. The methoxy and tolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)(p-tolyl)methanol: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
(3-Methoxyphenyl)(o-tolyl)methanol: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
(3-Methoxyphenyl)(m-tolyl)methanol is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERNPXBXFCTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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